
9,10-Dioxo-9,10-dihydrophenanthren-3-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Dioxo-9,10-dihydrophenanthren-3-yl acetate: is a chemical compound derived from phenanthrene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of two ketone groups at the 9 and 10 positions and an acetate group at the 3 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dioxo-9,10-dihydrophenanthren-3-yl acetate typically involves the oxidation of phenanthrene derivatives. One common method includes the use of strong oxidizing agents such as potassium permanganate or chromium trioxide to introduce the ketone groups at the 9 and 10 positions. The acetate group can be introduced through esterification reactions using acetic anhydride in the presence of a catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes followed by esterification. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Sulfuric acid for esterification, palladium on carbon for hydrogenation.
Major Products:
Oxidation Products: More oxidized phenanthrene derivatives.
Reduction Products: 9,10-Dihydroxy-9,10-dihydrophenanthrene derivatives.
Substitution Products: Various substituted phenanthrene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex polycyclic aromatic compounds.
Biology: It serves as a probe in studying the interactions of polycyclic aromatic hydrocarbons with biological systems, including their binding to DNA and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 9,10-Dioxo-9,10-dihydrophenanthren-3-yl acetate involves its interaction with various molecular targets. The ketone groups can participate in redox reactions, while the acetate group can undergo hydrolysis to release acetic acid. These reactions can modulate the activity of enzymes and other proteins, influencing cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
9,10-Phenanthrenequinone: Similar structure but lacks the acetate group.
9,10-Dihydrophenanthrene: Lacks the ketone groups.
Phenanthrene: The parent compound without any functional groups.
Uniqueness: 9,10-Dioxo-9,10-dihydrophenanthren-3-yl acetate is unique due to the presence of both ketone and acetate groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and research.
Eigenschaften
CAS-Nummer |
17790-22-6 |
|---|---|
Molekularformel |
C16H10O4 |
Molekulargewicht |
266.25 g/mol |
IUPAC-Name |
(9,10-dioxophenanthren-3-yl) acetate |
InChI |
InChI=1S/C16H10O4/c1-9(17)20-10-6-7-13-14(8-10)11-4-2-3-5-12(11)15(18)16(13)19/h2-8H,1H3 |
InChI-Schlüssel |
RAMNGGSRBWCTON-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=O)C3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


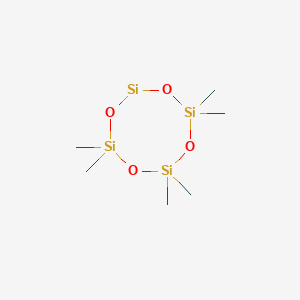

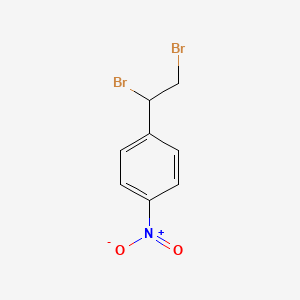
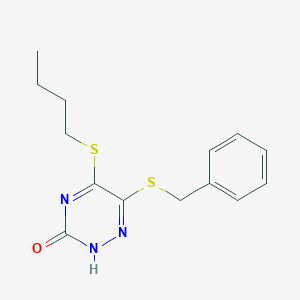
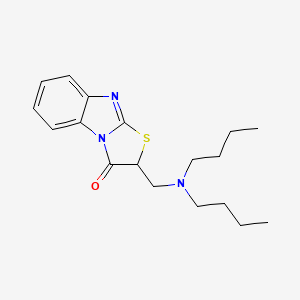
![8-methoxy-5-(4-methylphenyl)sulfonyl-6H-benzo[c][1]benzazepin-11-one](/img/structure/B14705285.png)

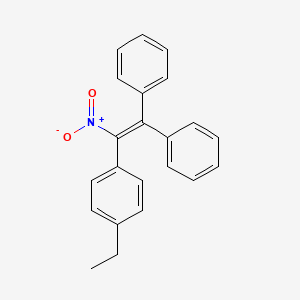
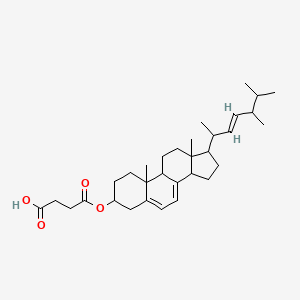
![N-Methyl-N-[3-(10H-phenothiazin-10-YL)propyl]formamide](/img/structure/B14705299.png)
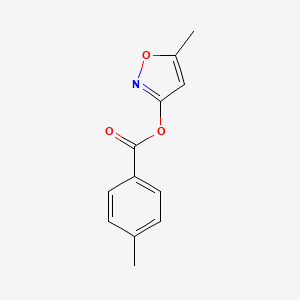
![[Ethoxy(dimethyl)silyl]methanethiol](/img/structure/B14705307.png)
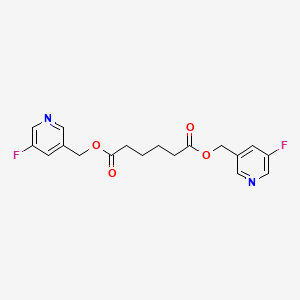
amino}benzoic acid](/img/structure/B14705315.png)
